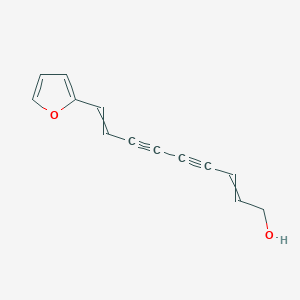

9-(Furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol

Description

Contextualization of Polyunsaturated Furan-Containing Alcohols in Natural Products and Synthetic Chemistry

Similarly, polyunsaturated systems, particularly those containing conjugated double and triple bonds (polyenes and polyynes), are characteristic features of many potent natural products. nih.gov These extended π-systems are often crucial for the molecule's mechanism of action. The enediyne class of natural products, for example, is known for its potent DNA-damaging capabilities and has been explored extensively in the context of cancer chemotherapy. nih.govnih.gov

The combination of a furan (B31954) ring with a polyunsaturated alcohol chain, as seen in 9-(Furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol, represents a structural class with significant potential. In synthetic chemistry, furan derivatives serve as versatile building blocks for constructing complex molecules. mdpi.comorganic-chemistry.org The development of synthetic routes to access polyunsaturated furan-containing alcohols is an active area of research, driven by the desire to access novel bioactive compounds and to create analogues of complex natural products. acs.orgstudysmarter.co.uk

Overview of Structural Features and Their Chemical Significance (Furan, Dien-Diyn, Alcohol)

The chemical properties and potential reactivity of this compound are dictated by the interplay of its three key structural components: the furan ring, the dien-diyn chain, and the terminal primary alcohol.

Furan Ring: The furan moiety is an electron-rich aromatic heterocycle. ijabbr.com This electron-rich nature makes it susceptible to electrophilic substitution and allows it to participate in various electronic interactions with biomolecules. ijabbr.comorientjchem.org While aromatic, its resonance energy is lower than that of benzene (B151609), making it more prone to reactions that involve dearomatization, such as Diels-Alder cycloadditions or ring-opening under certain conditions. mdpi.com This reactivity makes it a highly versatile synthetic intermediate. mdpi.com

Primary Alcohol: The terminal primary alcohol (-CH₂OH) is a polar functional group that can engage in hydrogen bonding. This significantly influences the molecule's solubility and its ability to interact with biological receptors. The alcohol group is also a key reactive site. As a primary allylic alcohol, it can undergo a variety of chemical transformations, including oxidation to form the corresponding aldehyde or carboxylic acid, esterification, or conversion to an alkyl halide for further synthetic modifications. wikipedia.orgresearchgate.netacs.orgnih.gov Its presence provides a handle for conjugating the molecule to other chemical entities, such as delivery systems for targeted therapies. nih.gov

Identification of Key Research Avenues for this compound

While this compound is available from commercial suppliers, indicating its utility as a synthetic building block or reference compound, it does not appear to be extensively studied as a standalone agent. synblock.comglobalchemmall.com Based on its distinct structural features, several key research avenues can be identified:

Synthetic Methodology and Analogue Development: The development of novel, efficient synthetic routes to this molecule and a library of structural analogues would be a valuable endeavor. mdpi.com This would enable a systematic exploration of structure-activity relationships by modifying the furan substitution, the length and saturation of the polyalkyne chain, and the position of the alcohol.

Biological Activity Screening: Given the prevalence of both furan and polyyne motifs in potent natural products, a primary research avenue is the comprehensive screening of this compound for biological activity. semanticscholar.org Key areas of investigation would include its potential as an anticancer agent (cytotoxicity), as well as its antimicrobial (antibacterial and antifungal) and anti-inflammatory properties. ijabbr.comorientjchem.org The enediyne-like structure, in particular, suggests that investigation into its DNA-cleaving capabilities could be a fruitful line of inquiry. nih.govnih.gov

Applications in Materials Science: The extended π-conjugated system of the dien-diyn moiety suggests potential applications in the field of organic electronics and materials science. rsc.org Research could explore its use as a molecular wire or as a monomer for the synthesis of novel conductive polymers. Its photophysical properties, such as its absorption and emission spectra, warrant investigation to determine its suitability for use in dyes or optical sensors. wikipedia.org

Mechanistic Probes: Should biological activity be discovered, the molecule could serve as a scaffold for the development of chemical probes to study biological pathways. The alcohol functional group provides a convenient point for the attachment of reporter tags (like fluorophores or biotin) to identify cellular targets and elucidate its mechanism of action.

Structure

3D Structure

Properties

IUPAC Name |

9-(furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-11-7-5-3-1-2-4-6-9-13-10-8-12-15-13/h5-10,12,14H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWHLNBWBPJJJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC#CC#CC=CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches to 9 Furan 2 Yl Nona 2,8 Dien 4,6 Diyn 1 Ol

Retrosynthetic Disconnection Strategies for the Nona-2,8-dien-4,6-diyn-1-ol Scaffold

Retrosynthetic analysis of 9-(furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol involves the logical deconstruction of the molecule into simpler, readily available starting materials. The primary disconnections are typically made at the carbon-carbon bonds of the polyenyne chain, leveraging known and reliable coupling reactions for the forward synthesis.

A primary disconnection across the C-C bond between the furan (B31954) ring and the polyenyne chain suggests a furan-containing fragment and a C9 chain as the main building blocks. However, a more common and powerful strategy involves disconnections within the dien-diyne chain itself. Key retrosynthetic bond cleavages are:

Csp-Csp bond of the diyne: The central 1,3-diyne moiety is a prime candidate for disconnection. This cleavage points towards a Cadiot-Chodkiewicz or similar coupling reaction in the forward synthesis, breaking the molecule into two smaller alkynyl fragments.

Csp2-Csp bond between the diene and diyne: Disconnecting here would suggest a Sonogashira-type coupling between a vinyl halide and a terminal alkyne.

Csp2-Csp2 bond of the diene: This disconnection could lead to strategies involving Wittig-type reactions or Suzuki coupling to form the diene stereoselectively.

This analysis logically breaks the target molecule into three primary synthons: a furan-containing unit, a central connecting block, and a functionalized dienol fragment. This approach paves the way for a convergent synthesis, which is often more efficient than a linear sequence.

Convergent and Linear Synthesis Pathways Utilizing Alkyne and Alkene Coupling Reactions

The construction of the conjugated carbon backbone relies heavily on transition metal-catalyzed coupling reactions. nih.gov Palladium- and copper-catalyzed reactions are indispensable tools for forming the C-C single, double, and triple bonds that constitute the dien-diyne structure. nih.govoup.com

Copper-Catalyzed Cross-Coupling Methodologies (e.g., Cadiot-Chodkiewicz Reaction) in the Construction of the Diyn Moiety

The formation of the unsymmetrical 1,3-diyne core is a critical step in the synthesis of this compound. The Cadiot-Chodkiewicz reaction is a classic and highly effective method for this transformation. nih.govrsc.org This reaction involves the copper(I)-catalyzed cross-coupling of a terminal alkyne with a 1-haloalkyne in the presence of an amine base. wikipedia.org

The mechanism proceeds through the deprotonation of the terminal alkyne to form a copper(I) acetylide. wikipedia.org This species then undergoes a cycle of oxidative addition and reductive elimination with the 1-haloalkyne, forging the new Csp-Csp bond and creating the 1,3-diyne structure. wikipedia.org A key advantage of the Cadiot-Chodkiewicz coupling over the related Glaser coupling is its selectivity; it exclusively couples the terminal alkyne with the haloalkyne, preventing the formation of homocoupled byproducts and leading to a single desired unsymmetrical diyne. wikipedia.orgnih.gov This reaction has been a key step in the total synthesis of numerous polyacetylene natural products, including those containing furan rings. nih.govnih.gov

| Coupling Reaction | Reactants | Catalyst/Reagents | Product | Key Features |

| Cadiot-Chodkiewicz | Terminal Alkyne + 1-Haloalkyne | Cu(I) salt (e.g., CuBr), Amine Base | Unsymmetrical 1,3-Diyne | High selectivity for cross-coupling. wikipedia.org |

| Glaser Coupling | Terminal Alkyne + Terminal Alkyne | Cu(I) or Cu(II) salt, Oxidant (e.g., O2) | Symmetrical 1,3-Diyne | Homocoupling reaction. wikipedia.org |

| Sonogashira Coupling | Terminal Alkyne + Vinyl/Aryl Halide | Pd catalyst, Cu(I) co-catalyst, Base | En-yne or Aryl-alkyne | Forms Csp2-Csp bonds. oup.com |

Stereoselective Formation of the Dienyl Moieties

Achieving the correct stereochemistry (E/Z configuration) of the double bonds in the dienyl portion of the molecule is a significant synthetic challenge. Various methods have been developed to control the geometry of olefins in polyenyne synthesis.

One powerful strategy involves a sequence of ring-closing metathesis (RCM) followed by a base-induced elimination. researchgate.net This approach has been successfully used to construct E,Z-configured conjugated dienes within polyacetylene structures. researchgate.net Other established methods include:

Wittig-type reactions: The Horner-Wadsworth-Emmons (HWE) reaction, in particular, is known for its high E-selectivity in the formation of α,β-unsaturated esters, which can be further elaborated.

Transition metal-catalyzed cross-couplings: Reactions like the Suzuki (using vinyl boronates) and Stille (using vinyl stannanes) couplings are highly effective as they typically proceed with retention of the double bond geometry from the starting vinyl metallic and vinyl halide reagents.

Partial reduction of alkynes: The reduction of an enyne precursor using Lindlar's catalyst can stereoselectively produce a Z-alkene, providing another route to control the geometry of one of the double bonds in the diene system.

The choice of method depends on the specific precursors available and the desired stereochemical outcome at each of the double bonds.

Functional Group Interconversions and Protecting Group Strategies for the Hydroxyl and Furan Functionalities

Throughout the multi-step synthesis, functional group interconversions (FGIs) and the use of protecting groups are essential to ensure chemoselectivity. ub.eduimperial.ac.uk

Protecting Group Strategies: The primary alcohol in the target molecule is nucleophilic and can interfere with many of the reactions used to build the carbon skeleton, such as those involving organometallic reagents. Therefore, it must be masked with a protecting group. Silyl (B83357) ethers are commonly employed for this purpose due to their ease of installation, stability across a range of reaction conditions, and selective removal. highfine.com The choice of silyl group allows for tuning of its stability. highfine.comneliti.com

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stability |

| tert-Butyldimethylsilyl ether | TBDMS/TBS | TBDMS-Cl, imidazole | F⁻ (e.g., TBAF), H⁺ (e.g., AcOH) | Stable to base, mild acid, many organometallics. neliti.com |

| Triisopropylsilyl ether | TIPS | TIPS-Cl, imidazole | F⁻, H⁺ (more stable than TBDMS) | Offers greater steric bulk and acid stability. neliti.com |

| Benzyl ether | Bn | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) | Stable to acid, base, and F⁻. |

The furan ring is generally stable but can be susceptible to strong acids and certain oxidizing agents. nih.gov Therefore, reaction conditions must be chosen carefully to preserve this moiety. In most polyacetylene syntheses, the furan ring does not require explicit protection, but its sensitivity dictates the compatible reaction conditions throughout the sequence.

Functional Group Interconversions: FGI is the conversion of one functional group into another. fiveable.me A common example in this context would be the late-stage reduction of a corresponding aldehyde or carboxylic acid ester to the primary alcohol present in the final molecule. For instance, if a synthetic route utilizes an HWE reaction to build the diene, it might generate an unsaturated ester, which would then be reduced to the target allylic alcohol using a reagent like diisobutylaluminium hydride (DIBAL-H).

Chemoenzymatic or Biocatalytic Routes towards Structurally Related Analogs

Chemoenzymatic synthesis leverages the high selectivity of enzymes to perform specific chemical transformations. While there are no widely reported biocatalytic routes specifically for this compound, the principles can be applied to generate structurally related analogs, particularly chiral ones.

Potential applications could include:

Kinetic Resolution: A lipase (B570770) could be used for the enantioselective acylation of a racemic alcohol precursor, allowing for the separation of enantiomers.

Asymmetric Reduction: An alcohol dehydrogenase or a ketoreductase could be used to stereoselectively reduce a ketone precursor to a specific enantiomer of a secondary alcohol, introducing chirality into the carbon chain.

Hydrolysis: A lipase could also be used for the selective hydrolysis of an ester group in the presence of other sensitive functionalities.

These enzymatic steps offer advantages such as high stereoselectivity, mild reaction conditions (often in aqueous media at room temperature), and a reduced environmental impact, making them an attractive area for future research in the synthesis of complex polyacetylenes.

Optimization of Synthetic Efficiency and Yield for Industrial Scale-Up Considerations

Transitioning a synthetic route from a laboratory setting to an industrial scale requires rigorous optimization with a focus on efficiency, cost, safety, and sustainability.

Key considerations for the scale-up of this compound synthesis include:

Reagent and Catalyst Cost: The cost of starting materials, reagents, and especially transition metal catalysts (e.g., palladium) is a major factor. Developing routes that use less expensive catalysts or employ catalysts with very high turnover numbers is crucial.

Process Safety: Some intermediates in polyacetylene synthesis can be hazardous. For example, low molecular weight haloalkynes can be volatile and unstable. nih.gov The development of protocols that generate such reactive intermediates in situ can significantly improve the safety profile of the process. nih.gov

Atom Economy and Waste Reduction: Synthetic steps should be designed to maximize the incorporation of atoms from the reactants into the final product. Minimizing the use of stoichiometric reagents (e.g., in protecting group manipulations) and favoring catalytic processes reduces waste and improves efficiency.

Purification: Chromatographic purification is common in lab-scale synthesis but is often impractical and costly on an industrial scale. The ideal process would yield a product that can be purified through crystallization or distillation, minimizing the need for chromatography.

Continuous improvement of reaction conditions, such as solvent selection, reaction time, and temperature, is essential to maximize yield and purity, making the synthesis economically viable on a larger scale.

Elucidation of Reactivity Profiles and Mechanistic Pathways of 9 Furan 2 Yl Nona 2,8 Dien 4,6 Diyn 1 Ol

Electrophilic and Nucleophilic Additions to the Polyunsaturated System

The extended π-system of the nona-2,8-dien-4,6-diyn chain is electron-rich, rendering it susceptible to a variety of addition reactions. The carbon-carbon double and triple bonds are primary sites for electrophilic attack. Reactions with electrophiles such as halogens (Br₂, Cl₂) or hydrohalic acids (HBr, HCl) would be expected to proceed via stepwise addition across the multiple bonds, with the regioselectivity governed by the formation of the most stable carbocation intermediates.

Nucleophilic additions to the unsubstituted dien-diyn system are less common unless activated by an adjacent electron-withdrawing group. However, in the presence of organometallic reagents or under specific catalytic conditions, nucleophilic attack on the alkyne or alkene carbons can occur. The carbonyl carbon of aldehydes and ketones is a well-known electrophile that reacts with a wide variety of nucleophiles in a reaction termed nucleophilic addition. masterorganicchemistry.comyoutube.com

Table 1: Predicted Addition Reactions of the Polyunsaturated System

| Reaction Type | Reagent/Conditions | Expected Product(s) |

| Electrophilic Addition | H-X (e.g., HBr) | Halogenated adducts, regioselectivity follows Markovnikov's rule. |

| X₂ (e.g., Br₂) | Dihalo- and tetrahalo-adducts. | |

| H₂/Catalyst (e.g., Pd/C, Lindlar's) | Partial or full hydrogenation of alkenes and alkynes to alkanes. | |

| Nucleophilic Addition | R-MgX (Grignard Reagent) | Addition to the alkyne under specific catalytic conditions. |

| R-Li (Organolithium) | Potential for addition across the conjugated system. |

Cyclization Reactions and Intramolecular Rearrangements Involving the Dien-Diyn and Furan (B31954) Moieties

The proximity of the various unsaturated moieties in 9-(Furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol allows for a range of intramolecular cyclization and rearrangement reactions. The conjugated diyne portion of the molecule could potentially undergo thermal or photochemically induced cyclizations. For instance, under appropriate conditions, Bergman-type cycloaromatization could be envisioned, although this typically requires a specific geometric arrangement and activation.

Furthermore, the interaction between the furan ring and the unsaturated side chain can trigger complex cascade reactions. rsc.org Electrophilic addition to the furan ring can generate unstable intermediates that lead to novel cyclization reactions with tethered nucleophiles to form new heterocycles. researchgate.net The furan ring itself can be formed through the cyclization of 1,4-diketones (Paal-Knorr synthesis) or the ring expansion of alkynic oxiranes, highlighting the dynamic nature of this heterocyclic system in synthesis. pharmaguideline.com In some cases, Co(III)-carbene radicals can react with alkynes in a tandem radical addition to construct furan structures. nih.gov

Table 2: Potential Intramolecular Cyclization Pathways

| Reaction Type | Trigger | Potential Intermediate(s) | Product Class |

| Electrocyclization | Heat or Light | Cyclic allene/biradical | Fused or spirocyclic systems |

| Radical Cyclization | Radical Initiator | Carbon-centered radicals | Carbocyclic or heterocyclic rings |

| [4+2] Cycloaddition (intramolecular) | Heat | Conformationally aligned diene-dienophile | Fused bicyclic adduct |

| Furan-Alkyne Cyclization | Acid or Metal Catalyst | Furanium ion | Polycyclic aromatic compounds |

Transformations of the Primary Alcohol Functionality: Oxidation, Esterification, and Etherification Reactions

The primary alcohol group (-CH₂OH) at the C1 position is a versatile functional handle for a wide array of transformations.

Oxidation: The primary alcohol can be selectively oxidized to an aldehyde using mild reagents like pyridinium (B92312) chlorochromate (PCC) in an organic solvent such as dichloromethane (B109758) (DCM). youtube.com The use of PCC is advantageous as it typically avoids over-oxidation to the carboxylic acid. youtube.com Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), would lead to the corresponding carboxylic acid.

Esterification: The alcohol readily undergoes esterification upon reaction with carboxylic acids (Fischer esterification, typically under acidic catalysis) or more reactive acyl derivatives like acid chlorides or anhydrides (often in the presence of a base like pyridine). This reaction yields the corresponding ester, modifying the polarity and chemical properties of the molecule.

Etherification: Conversion to an ether can be achieved through various methods, most notably the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., NaH) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide (e.g., CH₃I) to produce the corresponding methyl ether. Alcohols can also react with benzynes to produce aryl ethers. researchgate.net

Table 3: Key Transformations of the Primary Alcohol

| Reaction | Reagent(s) | Product Functional Group |

| Mild Oxidation | Pyridinium chlorochromate (PCC) | Aldehyde (-CHO) |

| Strong Oxidation | KMnO₄ or Jones Reagent | Carboxylic Acid (-COOH) |

| Esterification | R-COOH, H⁺ or R-COCl, Pyridine (B92270) | Ester (-COOR) |

| Etherification | 1. NaH; 2. R-X | Ether (-OR) |

Reactivity of the Furan Heterocycle: [4+2] Cycloadditions and Substitution Reactions

The furan ring behaves as an aromatic diene and is a key reactive center in the molecule. nih.gov

[4+2] Cycloadditions (Diels-Alder Reaction): Furan can participate as the 4π component in Diels-Alder reactions with various dienophiles. mdpi.comresearchgate.net The reactivity of furan in these cycloadditions is influenced by substituents; electron-donating groups on the furan ring generally increase its reactivity. rsc.org The reaction with powerful dienophiles like maleic anhydride (B1165640) proceeds readily. However, a distinguishing feature of furan Diels-Alder chemistry is the reversibility of the reaction at or near ambient temperatures. nih.gov Generally, the formation of exo isomers is thermodynamically favored, while endo isomers are the kinetically preferred products. mdpi.com

Electrophilic Aromatic Substitution: The furan ring is electron-rich and undergoes electrophilic substitution reactions, preferentially at the C5 position (adjacent to the side chain) or the C2 position if unsubstituted. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. pharmaguideline.com These reactions typically require milder conditions compared to benzene (B151609) due to the higher reactivity of the furan ring. For instance, nitration can be achieved with a mild agent like acetyl nitrate (B79036) at low temperatures. pharmaguideline.com Protonation with strong acids can lead to reactive electrophiles that may initiate polymerization or ring-opening. pharmaguideline.com

Table 4: Characteristic Reactions of the Furan Moiety

| Reaction Type | Reagent/Conditions | Position of Attack | Expected Product |

| [4+2] Cycloaddition | Maleic anhydride, heat | C2 and C5 carbons | endo/exo bicyclic adduct |

| Nitration | Acetyl nitrate, low temp. | C5 position | 5-Nitro-2-substituted furan |

| Halogenation | Br₂ in Dioxane, low temp. | C5 position | 5-Bromo-2-substituted furan |

| Sulfonation | Pyridine-SO₃ complex | C5 position | Furan-5-sulfonic acid derivative |

Polymerization Reactions and Oligomerization Potential of this compound

The multiple unsaturated sites in this compound provide significant potential for polymerization and oligomerization. The presence of the furan ring in a monomer can either be the primary reactive site for polymerization or act as a side group to another polymerizable function. researchgate.net

The dien-diyn chain is susceptible to various polymerization mechanisms. The terminal alkyne and alkene groups can undergo radical, cationic, or coordination polymerization. Acyclic diene metathesis (ADMET) polymerization is another viable route for monomers containing α,ω-diene functionalities, often catalyzed by ruthenium-based catalysts like Grubbs' catalysts. nih.gov This method can produce high molecular weight polymers from furan-containing diene monomers. nih.gov

Furthermore, the furan ring itself can be incorporated into polymer backbones. This is often achieved through polycondensation reactions, for example, by reacting a furan derivative with diacid functionalities. researchgate.net The synthesis of furan-based conjugated polymers is also an area of active research, with methods like direct C-H arylation being developed to create materials with tunable electronic and optical properties. rsc.org However, the stability of furan-containing polymers can be a concern, as the methylene (B1212753) hydrogens adjacent to the furan ring can be labile. researchgate.net

Table 5: Potential Polymerization Pathways

| Monomer Moiety | Polymerization Type | Catalyst/Initiator | Potential Polymer Type |

| Dien-Diyn System | Radical Polymerization | AIBN, Benzoyl Peroxide | Cross-linked polymer network |

| ADMET Polymerization | Grubbs' Catalyst | Linear unsaturated polyester | |

| Furan Ring | Ring-Opening Polymerization | Lewis/Brønsted Acids | Functionalized polyketones |

| Polycondensation | With co-monomer (e.g., diacid) | Furan-containing polyester | |

| Whole Molecule | Diels-Alder Polymerization | With bis-dienophile | Polymer with bicyclic repeating units |

Advanced Spectroscopic and Spectrometric Characterization for Structural and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance Spectroscopy (2D NMR, NOESY) for Configurational and Conformational Assignments

Detailed two-dimensional Nuclear Magnetic Resonance (2D NMR) and Nuclear Overhauser Effect Spectroscopy (NOESY) data for 9-(Furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol are not extensively available in the public domain. While some suppliers of the compound indicate the availability of NMR data, specific experimental spectra, including 2D NMR and NOESY for full configurational and conformational assignment, have not been published in peer-reviewed literature. synblock.com

Such analyses would be critical in definitively assigning the stereochemistry of the dien and determining the spatial proximity of protons, which would, in turn, illuminate the molecule's preferred three-dimensional structure. A comprehensive NOESY analysis, for instance, would provide through-space correlations between protons, offering insights into the molecule's folding and the relative orientation of the furan (B31954) ring and the polyunsaturated aliphatic chain.

Table 1: Anticipated Proton and Carbon NMR Chemical Shifts for this compound (Hypothetical)

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | 4.0 - 4.2 | 60 - 65 |

| 2 | 5.6 - 5.8 | 125 - 130 |

| 3 | 6.0 - 6.2 | 135 - 140 |

| 4 | - | 70 - 75 |

| 5 | - | 75 - 80 |

| 6 | - | 75 - 80 |

| 7 | - | 70 - 75 |

| 8 | 5.9 - 6.1 | 110 - 115 |

| 9 | 6.4 - 6.6 | 120 - 125 |

| Furan C2 | - | 150 - 155 |

| Furan C3 | 6.3 - 6.5 | 110 - 115 |

| Furan C4 | 6.4 - 6.6 | 110 - 115 |

| Furan C5 | 7.3 - 7.5 | 140 - 145 |

Note: This table is hypothetical and intended for illustrative purposes, as experimental data is not publicly available.

Vibrational Spectroscopy (FT-IR and Raman) for Bond Characterization and Functional Group Analysis

Specific Fourier-Transform Infrared (FT-IR) and Raman spectroscopic data for this compound are not readily found in published scientific literature. However, based on its structure, a hypothetical vibrational analysis can be outlined.

The FT-IR spectrum would be expected to show characteristic absorption bands for the O-H stretching of the primary alcohol, the C-H stretching of the vinyl and furan groups, the C≡C stretching of the diyne moiety, and the C=C stretching of the alkene and furan functionalities. Raman spectroscopy would be particularly useful for observing the symmetric C≡C and C=C stretching vibrations, which are often weak in the IR spectrum.

Table 2: Expected Vibrational Modes for this compound (Hypothetical)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) | Weak |

| C-H (Alkene/Furan) | Stretching | 3000 - 3100 | 3000 - 3100 |

| C≡C (Alkyne) | Stretching | 2100 - 2260 (weak or absent) | 2100 - 2260 (strong) |

| C=C (Alkene/Furan) | Stretching | 1600 - 1680 | 1600 - 1680 |

| C-O (Alcohol) | Stretching | 1050 - 1150 | Weak |

Note: This table is hypothetical and based on characteristic group frequencies, as experimental data is not publicly available.

Electronic Absorption (UV-Vis) and Chiroptical Spectroscopy (CD, ORD) for Conjugation and Stereochemical Information

Published experimental data on the electronic absorption (UV-Vis) and chiroptical (Circular Dichroism - CD, Optical Rotatory Dispersion - ORD) properties of this compound are not available.

The extensive conjugation provided by the dien-diyne system in conjunction with the furan ring is expected to result in strong absorption in the UV-Vis region. The position and intensity of the absorption maxima (λmax) would be indicative of the effective conjugation length and the electronic transitions within the molecule. Given that the molecule is chiral only if there is restricted rotation or a chiral center introduced during synthesis or derivatization, CD and ORD spectroscopy would be relevant for stereochemical studies of such chiral derivatives.

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Fragmentation Pathway Analysis

While some commercial suppliers mention the availability of LC-MS data for this compound, detailed high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) studies outlining its fragmentation pathways have not been published. synblock.com

HRMS would be crucial for confirming the elemental composition of the molecule by providing a highly accurate mass measurement. MS/MS analysis would involve the isolation and fragmentation of the parent ion, yielding valuable structural information. Key fragmentation pathways would likely involve the loss of water from the alcohol group, cleavage of the aliphatic chain, and fragmentation of the furan ring.

X-ray Crystallography of Derivatives of this compound for Solid-State Structure Elucidation

There are no published reports on the X-ray crystallographic analysis of this compound or its derivatives. The inherent flexibility of the nona-dien-diyne chain might make the crystallization of the parent alcohol challenging.

However, the synthesis of suitable crystalline derivatives, for example, through esterification of the primary alcohol with a bulky aromatic acid, could facilitate single-crystal X-ray diffraction studies. Such an analysis would provide unambiguous proof of the molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and the precise conformation of the aliphatic chain and the orientation of the furan ring.

Computational Chemistry and Theoretical Investigations of 9 Furan 2 Yl Nona 2,8 Dien 4,6 Diyn 1 Ol

Quantum Chemical Calculations (DFT) for Electronic Structure, Molecular Orbitals, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a robust quantum chemical method for investigating the electronic structure of molecules like 9-(Furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol. These calculations can elucidate the distribution of electrons within the molecule, providing a foundation for understanding its stability, reactivity, and spectroscopic characteristics.

The electronic structure is largely dictated by the extensive π-system that spans the furan (B31954) ring and the polyene-polyyne chain. The furan ring, a five-membered aromatic heterocycle, contributes six π-electrons to this system. chemistnotes.comyoutube.comyoutube.com The conjugated diene and diyne moieties further extend this delocalization. DFT calculations can map the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is anticipated to be delocalized across the π-system, with significant contributions from the furan ring and the triple bonds, indicating these are the most probable sites for electron donation (nucleophilic attack). Conversely, the LUMO will also be spread across the conjugated system, highlighting regions susceptible to accepting electrons (electrophilic attack). The energy gap between the HOMO and LUMO is a critical parameter, offering insights into the molecule's kinetic stability and its electronic absorption spectrum. A smaller HOMO-LUMO gap generally correlates with higher reactivity and a shift in absorption to longer wavelengths.

Furthermore, DFT calculations can predict various spectroscopic properties. For instance, theoretical vibrational spectra (infrared and Raman) can be computed to identify characteristic bond stretching and bending frequencies. This can aid in the interpretation of experimental spectra. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. UV-Vis absorption spectra can also be simulated by calculating the energies of electronic transitions, which are closely related to the HOMO-LUMO gap.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates the energy of the highest energy electrons, related to ionization potential and nucleophilicity. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy unoccupied orbital, related to electron affinity and electrophilicity. |

| HOMO-LUMO Gap | 4.6 eV | Correlates with chemical reactivity and the wavelength of maximum absorption in the UV-Vis spectrum. |

| Dipole Moment | 2.5 D | Provides information about the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Conformational Analysis and Potential Energy Surface Mapping through Molecular Mechanics and Dynamics Simulations

The long, flexible polyene-polyyne chain of this compound allows for a multitude of possible three-dimensional arrangements, or conformations. Conformational analysis is crucial for understanding how the molecule's shape influences its properties and interactions. libretexts.org

Molecular mechanics (MM) methods provide a computationally efficient way to explore the conformational landscape. By treating atoms as balls and bonds as springs, MM force fields can rapidly calculate the potential energy of different conformations. A systematic search of rotational angles (dihedral angles) around the single bonds in the nona-2,8-dien-4,6-diyn-1-ol chain can identify low-energy, stable conformers. The results of such an analysis can be visualized on a potential energy surface (PES), which maps the energy of the molecule as a function of one or more geometric parameters. researchgate.net The PES reveals the most stable conformations (local minima) and the energy barriers to interconversion between them (saddle points). researchgate.net

Molecular dynamics (MD) simulations offer a more dynamic picture of the molecule's behavior. arxiv.orgresearchgate.netresearchgate.netnih.gov By simulating the movement of atoms over time, MD can explore the accessible conformations at a given temperature and in a specific environment (e.g., in a solvent). This can reveal not only the preferred shapes of the molecule but also its flexibility and how it might change its conformation to interact with other molecules. For a molecule with a long aliphatic chain like this one, MD simulations can provide insights into how the chain might fold or extend in different solvents. nih.gov

Table 2: Representative Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) | Key Features |

| A | 180° (anti) | 0.0 | Fully extended chain, likely the global minimum in the gas phase. |

| B | 60° (gauche) | 1.2 | A more compact conformation with a bend in the chain. |

| C | -60° (gauche) | 1.2 | The mirror image of conformer B. |

Note: This table presents hypothetical data to illustrate the output of a conformational analysis. The specific dihedral angle and atoms (α, β, γ, δ) would need to be defined for the actual molecule.

Prediction of Reactivity and Reaction Pathways Using Theoretical Models

Theoretical models can be used to predict the reactivity of this compound and to explore potential reaction pathways. The molecule possesses several reactive sites: the furan ring, the conjugated double and triple bonds, and the terminal alcohol group.

The furan ring is known to be susceptible to electrophilic substitution and can also undergo reactions that involve ring-opening, such as oxidation. nih.govacs.org DFT calculations can be used to model the transition states of these reactions, providing information about the activation energies and reaction mechanisms. rsc.orgaip.org For example, the oxidation of the furan ring could lead to the formation of reactive intermediates like epoxides or enediones. nih.gov

The polyyne chain is electron-rich and can act as a nucleophile. nih.gov The triple bonds are particularly susceptible to addition reactions. Computational models can help to predict the regioselectivity of such additions. The distribution of electrostatic potential on the molecular surface, which can be calculated using DFT, can also highlight the nucleophilic and electrophilic regions of the molecule. researchgate.netkhanacademy.orgyoutube.comlibretexts.org

The terminal alcohol group can undergo typical alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, or esterification. Theoretical calculations can provide insights into the energetics of these transformations.

By mapping the potential energy surfaces for various possible reactions, computational chemistry can help to identify the most likely reaction pathways under different conditions. researchgate.netpku.edu.cn This information is invaluable for understanding the molecule's stability and its potential metabolic fate.

In Silico Screening and Molecular Docking Studies for Potential Biological Targets (excluding clinical applications)

In silico screening and molecular docking are powerful computational techniques used to identify potential biological targets for a molecule and to study its binding interactions at the atomic level. semanticscholar.org Given the diverse biological activities reported for other furan-containing compounds, it is plausible that this compound could interact with various proteins. mdpi.comijabbr.comsemanticscholar.org

In silico screening involves computationally testing a molecule against a large library of known protein structures. This can be done using methods that compare the shape and chemical properties of the molecule to the binding sites of the proteins. This approach can help to generate hypotheses about which proteins the molecule might bind to.

Molecular docking is a more focused technique that predicts the preferred orientation of a molecule when bound to a specific protein target. nih.govukaazpublications.comapjhs.comnih.gov The process involves placing the molecule in the binding site of the protein and then using a scoring function to estimate the strength of the interaction. A high docking score suggests a favorable binding interaction. These studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex. For a molecule like this compound, the furan oxygen and the terminal hydroxyl group could act as hydrogen bond donors or acceptors, while the hydrocarbon chain could engage in hydrophobic interactions. Several studies have successfully employed these techniques to investigate furan-containing molecules. researchgate.netnih.govresearchgate.net

Table 3: Hypothetical Molecular Docking Results for this compound with a Putative Protein Target

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355 | Hydrogen bond with the hydroxyl group. |

| Val523, Leu352 | Hydrophobic interactions with the polyyne chain. | ||

| 5-Lipoxygenase (5-LOX) | -7.9 | His367, Gln558 | Hydrogen bond with the furan oxygen. |

| Leu368, Ile406 | Hydrophobic interactions with the furan ring and aliphatic chain. |

Note: This table is for illustrative purposes only and does not represent actual experimental or computational results.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Analogs (theoretical aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net The development of a QSAR model for analogs of this compound would involve several key theoretical steps.

First, a dataset of structurally related compounds with measured biological activity would be required. For each compound in the dataset, a set of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity. Examples of descriptors include molecular weight, logP (a measure of lipophilicity), and quantum chemical parameters like HOMO and LUMO energies.

Next, a mathematical model would be developed to correlate the molecular descriptors with the biological activity. This can be done using various statistical methods, such as multiple linear regression or more advanced machine learning algorithms. The goal is to create an equation that can predict the biological activity of new, untested compounds based on their calculated descriptors.

The final step is to validate the QSAR model to ensure that it is statistically robust and has predictive power. This is typically done by using the model to predict the activity of a set of compounds that were not used in the model's development and comparing the predicted values to the experimental results. A well-validated QSAR model can be a valuable tool for guiding the design of new analogs with improved biological activity.

Exploration of Biological Activities and Underlying Molecular Mechanisms Pre Clinical and Mechanistic Studies

Antimicrobial Properties: Investigation of Antibacterial, Antifungal, and Antiviral Activities in in vitro Models

While direct studies on the antimicrobial activity of 9-(Furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol are not detailed in the provided literature, the broader family of furan (B31954) derivatives exhibits significant antimicrobial properties. nih.gov Natural furanones, for instance, have demonstrated high antimicrobial activity and the ability to inhibit biofilm formation by various bacteria, including E. coli, S. aureus, and the fungus C. albicans. mdpi.com

One notable example is the furan fatty acid, 7,10-epoxyoctadeca-7,9-dienoic acid (7,10-EODA), which has been investigated for its activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Studies showed that 7,10-EODA possessed anti-staphylococcal properties with a minimum inhibitory concentration (MIC) ranging from 125-250 mg/L. nih.gov At sublethal doses, it markedly reduced the hemolytic and coagulase activities of MRSA. nih.gov Similarly, halogenated furanones isolated from marine red algae have been found to inhibit biofilm formation in E. coli without affecting its growth. nih.gov Other research has pointed to furan derivatives as potential inhibitors of Trichophyton infection and has demonstrated the antibacterial efficacy of compounds like 3-aryl-3(furan-2-yl) propanoic acid against Escherichia coli. nih.govijabbr.com

Antimicrobial Activity of a Related Furan Fatty Acid

| Compound | Target Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 7,10-epoxyoctadeca-7,9-dienoic acid (7,10-EODA) | Methicillin-resistant S. aureus (MRSA) | Minimum Inhibitory Concentration (MIC) | 125-250 mg/L | nih.gov |

| 7,10-epoxyoctadeca-7,9-dienoic acid (7,10-EODA) | MRSA 01ST001 | Inhibition at 125 mg/L | 90.5% | nih.gov |

| 7,10-epoxyoctadeca-7,9-dienoic acid (7,10-EODA) | Methicillin-sensitive S. aureus (MSSA) ATCC 29213 | Inhibition at 125 mg/L | 85.3% | nih.gov |

Anticancer and Cytotoxic Activities: Studies on Cell Viability, Apoptosis Induction, and Cell Cycle Modulation in Cancer Cell Lines

Furan-containing compounds have been a significant focus of anticancer research. nih.gov While specific data for this compound is limited, numerous related structures show potent cytotoxic and anticancer effects in vitro. For example, a series of furan-derived aminophosphonates demonstrated significant cytotoxicity against colorectal cancer cell lines HT29 and HCT116, with five compounds showing higher potency than the conventional chemotherapy drug cisplatin. nih.gov These compounds were found to induce moderate-to-strong pro-apoptotic actions. nih.gov

Another study on newly synthesized furan-based derivatives identified two compounds, a pyridine (B92270) carbohydrazide (B1668358) and an N-phenyl triazinone, that exhibited strong cytotoxic activity against the MCF-7 breast cancer cell line with IC₅₀ values of 4.06 µM and 2.96 µM, respectively. nih.gov Mechanistic studies revealed that these compounds induce cell death via an apoptotic cascade, causing cell cycle arrest in the G2/M phase. nih.gov This was accompanied by an increase in the levels of p53 and Bax proteins and a decrease in the anti-apoptotic protein Bcl-2. nih.gov

Furthermore, the synthetic compound 5-(furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime (6f) showed significant anti-proliferative activity against several human cancer cell lines, including fibrosarcoma (HT-1080), which was the most sensitive. nih.gov This compound was found to disrupt microtubule polymerization, leading to G2/M cell cycle arrest and subsequent apoptosis. nih.gov Annonaceous acetogenins, which are complex molecules containing furan rings, have also displayed potent and selective cytotoxicity against human cancer cell lines such as 1A9 (ovarian) and Hep G2 (liver). nih.gov

Cytotoxic Activity of Select Furan Derivatives

| Compound Class/Name | Cancer Cell Line | Activity Metric (IC₅₀) | Key Mechanism | Reference |

|---|---|---|---|---|

| Furan-derived aminophosphonates | HT29, HCT116 (Colorectal) | More potent than cisplatin | Pro-apoptotic | nih.gov |

| Pyridine carbohydrazide derivative | MCF-7 (Breast) | 4.06 µM | G2/M arrest, Apoptosis | nih.gov |

| N-phenyl triazinone derivative | MCF-7 (Breast) | 2.96 µM | G2/M arrest, Apoptosis | nih.gov |

| Compound 6f | HT-1080 (Fibrosarcoma) | Significant anti-proliferative activity | Microtubule depolymerisation, G2/M arrest, Apoptosis | nih.gov |

Anti-inflammatory and Immunomodulatory Effects: Mechanistic Insights from in vitro and ex vivo Models

Furan derivatives have been investigated for their anti-inflammatory potential. nih.gov Furan fatty acids (F-acids), in particular, have shown promise in this area. nih.gov An in vivo study on a rat model of adjuvant-induced arthritis demonstrated that an F-acid ethyl ester exhibited more potent anti-inflammatory activity than eicosapentaenoic acid (EPA). nih.gov The anti-inflammatory effects of F-acids are attributed, in part, to their potent antioxidant properties as scavengers of superoxide (B77818) anions and inhibitors of lipid peroxidation. nih.govnih.gov

Research indicates that furan derivatives can exert regulatory effects by modulating key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the peroxisome proliferator-activated receptor gamma (PPAR-γ) pathway. nih.gov Furthermore, furan-containing compounds have been shown to reduce levels of inflammatory markers like IL-6 and TNF-α in in vivo models. mdpi.com

Neurobiological Activities and Potential as Neuroprotective Agents (excluding clinical applications)

The neuroprotective potential of furan-containing compounds is an emerging area of research. Studies on hydroxyl-functionalized 2-arylbenzo[b]furans have revealed neuroprotective and anti-neuroinflammatory effects in in vitro models. nih.gov These compounds showed potential for development as disease-modifying agents for conditions like Alzheimer's disease based on their protective effects on neuron cells and their anti-inflammatory action on glial cells. nih.gov

Additionally, novel furan-2-yl-1H-pyrazoles have been synthesized and evaluated for their ability to inhibit the aggregation of α-synuclein, a protein implicated in Parkinson's disease. nih.gov Several of these compounds were found to disrupt α-synuclein aggregation in vitro with an efficacy comparable to a known inhibitor, suggesting their potential as leads for developing treatments for neurodegenerative diseases. nih.gov

Elucidation of Molecular Targets: Enzyme Inhibition Assays, Receptor Binding Studies, and Protein Interaction Profiling

The diverse biological activities of furan derivatives are a result of their interaction with various molecular targets. In the context of anticancer activity, tubulin is a key target for some furan compounds. The synthetic compound 6f was shown to bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.gov

In the field of neurodegenerative disease, furan-based molecules have been designed as antagonists for specific receptors. For instance, a potent A2A adenosine (B11128) receptor (A2AAR) antagonist, 4-(2-((6-Amino-9-ethyl-8-(furan-2-yl)-9H-purin-2-yl)amino)ethyl)phenol, was synthesized and showed a high affinity for A2AAR with a Kᵢ of 1.02 ± 0.06 nM. tuni.fi This antagonism blocks the A2AAR signaling pathway, leading to cell death in glioblastoma cells. tuni.fi Other research has explored furanone derivatives as potential inhibitors of the Eag-1 potassium channel, which is involved in cancer cell growth. ccij-online.org

Investigations into Biosynthetic Pathways and Metabolites of Related Natural Products

Polyacetylenes, the class of compounds to which this compound belongs, are secondary metabolites whose biosynthesis has been a subject of extensive research. nih.gov Two primary models have been proposed for the biosynthesis of the polyacetylene backbone: an oxidative dehydrogenation (desaturation) mechanism and a decarboxylative enol elimination mechanism. nih.gov These pathways start from saturated fatty acids, which are synthesized de novo by fatty acid synthase complexes. nih.gov The introduction of triple bonds is a key step, and recent advances in molecular biology have begun to identify the specific genes and enzymes, such as desaturases, involved in these complex pathways in plants, fungi, and bacteria. nih.gov While the synthesis of furan-containing polyacetylenes has been achieved chemically, the precise biosynthetic routes for incorporating the furan ring in nature are still under investigation. nih.govacs.org

Structure-Activity Relationship (SAR) Studies for Rational Design of Bioactive Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of natural products and their analogs. For furanone compounds, SAR studies have indicated that the presence of the furan-2-one ring, or its dihydro version, is a fundamental feature for cytotoxic activity against cancer cell lines. researchgate.net In contrast, modifications to the hydroxylated side chain appeared to be less critical for the observed activity. researchgate.net

In the development of neuroprotective 2-arylbenzo[b]furans, SAR analysis revealed that the presence of an acrylate (B77674) group was important for conferring both neuroprotective and anti-inflammatory effects. nih.gov For pyrazolyl chalcones containing a furan moiety, anticancer activity was highest in the simplest structures, with the presence of the furan ring itself enhancing activity against the MCF7 breast cancer cell line compared to a thiophene (B33073) analog. d-nb.info These insights are vital for the rational design of new, more potent, and selective bioactive compounds based on the furan scaffold.

Applications in Advanced Materials Science and Nanotechnology

Utilization of 9-(Furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol as a Monomer for Functional Polymers and Copolymers

The furan (B31954) moiety in this compound is a key feature that enables its use as a monomer in the synthesis of functional polymers. The furan ring can participate in various polymerization reactions, most notably through reversible Diels-Alder "click chemistry". rsc.org This reaction, typically involving a maleimide (B117702) co-monomer, allows for the formation of thermoreversible polymer networks. The ability to form and break covalent bonds in response to thermal stimuli imparts self-healing capabilities to the resulting polymers. rsc.org

The hydroxyl group at the other end of the molecule provides a site for classic polymerization techniques such as esterification or urethane (B1682113) formation, allowing for its incorporation into polyesters and polyurethanes. This dual functionality permits the synthesis of a diverse range of polymer architectures, including linear polymers, cross-linked networks, and copolymers with specific functionalities. The conjugated dien-diyn system within the monomer unit can impart unique electronic and optical properties to the resulting polymer, a topic that will be further explored in section 7.4.

Table 1: Potential Polymerization Strategies for this compound

| Polymerization Type | Reactive Group(s) | Potential Co-monomers | Resulting Polymer Type | Key Feature |

| Diels-Alder Cycloaddition | Furan Ring | Maleimides, Acrylates | Cross-linked Networks, Copolymers | Thermoreversibility, Self-healing |

| Polycondensation | Hydroxyl Group | Dicarboxylic acids, Diisocyanates | Polyesters, Polyurethanes | Tunable mechanical properties |

| Ring-Opening Metathesis | Furan (as part of a strained ring system) | Norbornene derivatives | Functionalized polyolefins | Controlled polymer architecture |

Supramolecular Assembly and Self-Assembling Systems Based on the Molecular Architecture

The distinct structural features of this compound facilitate its participation in supramolecular assembly and the formation of ordered, self-assembling systems. The furan ring, with its heteroatom, can engage in non-covalent interactions such as hydrogen bonding and π-π stacking. These directional interactions are fundamental to the programmed assembly of molecules into larger, well-defined structures.

The linear, rigid nature of the dien-diyn segment promotes anisotropic packing, leading to the formation of liquid crystalline phases or other ordered domains. Furthermore, the terminal hydroxyl group is a prime site for hydrogen bonding, which can drive the formation of one-dimensional chains or two-dimensional sheets. The interplay of these various non-covalent forces can be tailored by modifying the molecular environment (e.g., solvent, temperature), allowing for control over the resulting supramolecular architecture.

Integration into Hybrid Materials and Nanocomposites for Enhanced Properties

The incorporation of this compound into hybrid organic-inorganic materials and nanocomposites offers a pathway to materials with enhanced and synergistic properties. The hydroxyl functionality can be used to graft the molecule onto the surface of inorganic nanoparticles (e.g., silica (B1680970), titania) or to participate in sol-gel processes to form covalently linked organic-inorganic networks.

Development of Optoelectronic Materials Leveraging the Conjugated Dien-Diyn System

The extended π-conjugated system of the nona-2,8-dien-4,6-diyn core is the defining feature for the application of this compound in optoelectronic materials. This conjugation leads to delocalization of electrons, which in turn results in characteristic absorption and emission of light in the UV-visible or near-infrared regions of the electromagnetic spectrum.

Polymers and materials derived from this compound are expected to exhibit interesting photophysical properties, such as fluorescence and nonlinear optical activity. The specific absorption and emission wavelengths can be tuned by chemical modification of the furan ring or by extending the conjugation length. These properties are highly desirable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and optical sensors. The rigid nature of the dien-diyn unit can also contribute to high charge carrier mobility, a crucial parameter for efficient electronic devices.

Table 2: Potential Optoelectronic Applications and Relevant Properties

| Application | Key Property | Role of this compound |

| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence | Emitter or host material in the emissive layer |

| Organic Photovoltaics (OPVs) | Light absorption, Charge transport | Donor or acceptor material in the active layer |

| Organic Field-Effect Transistors (OFETs) | Charge carrier mobility | Active semiconductor layer |

| Nonlinear Optics | High hyperpolarizability | Chromophore for frequency doubling or optical switching |

Role in Surface Functionalization and Interface Engineering

The terminal hydroxyl group of this compound makes it an ideal candidate for surface functionalization and interface engineering. This alcohol functionality can react with surface hydroxyl groups on various substrates, such as silicon wafers, metal oxides, and glass, to form stable covalent linkages (e.g., ether or ester bonds). This allows for the creation of self-assembled monolayers (SAMs) with well-defined thickness and chemical functionality.

The furan end of the molecule, now exposed at the surface, can be used to further modify the interface. For example, it can serve as a platform for immobilizing biomolecules, catalysts, or other functional moieties via Diels-Alder chemistry. This ability to tailor the chemical and physical properties of surfaces is critical in applications ranging from biocompatible coatings and chemical sensors to adhesion promotion and the fabrication of microelectronic devices.

Advanced Analytical Methodologies for Research and Development of 9 Furan 2 Yl Nona 2,8 Dien 4,6 Diyn 1 Ol

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic methods are fundamental tools for separating the target compound from impurities, starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a preferred method for the analysis of polyacetylenes due to its high resolution and sensitivity. researchgate.net For 9-(Furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol, a reversed-phase HPLC method is typically employed. The extensive conjugation in the molecule results in strong ultraviolet (UV) absorbance, making a Photodiode Array (PDA) or UV detector highly effective for detection and quantification. mdpi.comnih.gov The method can be optimized to achieve efficient separation, allowing for accurate purity assessment of synthesized batches and for monitoring the progress of chemical reactions by tracking the consumption of reactants and the formation of the product. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. restek.com Due to the volatility of furan (B31954) and its derivatives, GC-MS is an excellent tool for analysis. nih.govnih.gov For a molecule like this compound, which contains a polar alcohol group, derivatization (e.g., silylation) may be required to increase its volatility and thermal stability for GC analysis. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the molecule, confirming its identity and the structure of any impurities. thermofisher.com This technique is invaluable for monitoring reaction pathways and identifying potential side products.

| Parameter | HPLC Method | GC-MS Method |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) researchgate.net | Fused silica (B1680970) capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) nih.gov |

| Mobile Phase / Carrier Gas | Gradient elution with Acetonitrile and Water researchgate.net | Helium at a constant flow rate (e.g., 1 mL/min) nih.gov |

| Detection | Photodiode Array (PDA) or UV-Vis Detector (monitoring at specific wavelengths, e.g., 215 nm) nih.gov | Quadrupole Mass Spectrometer |

| Ionization Mode | N/A | Electron Impact (EI) |

| Sample Preparation | Dissolution in a suitable solvent (e.g., Methanol, Acetonitrile) | Dissolution in a volatile solvent; potential derivatization of the hydroxyl group |

| Primary Application | Purity determination, quantitative analysis, reaction monitoring nih.gov | Identification of compound and byproducts, analysis of volatile impurities restek.comthermofisher.com |

Capillary Electrophoresis and Microfluidic Devices for High-Throughput Analysis

For rapid screening and analysis, particularly in the context of drug discovery and process optimization, capillary electrophoresis and microfluidic devices offer significant advantages in terms of speed and sample consumption.

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that utilizes an electric field to separate analytes based on their charge-to-size ratio. youtube.com While the target compound is neutral, CE can be adapted for its analysis through techniques like non-aqueous capillary electrophoresis (NACE), which is suitable for organic-soluble compounds, or micellar electrokinetic chromatography (MEKC), where analytes partition into charged micelles. nih.gov CE offers extremely fast analysis times and requires minimal sample volumes (nanoliter scale), making it ideal for high-throughput screening of compound libraries or for rapid analysis of numerous reaction conditions. nih.gov

Microfluidic Devices: Often called "lab-on-a-chip" systems, microfluidic devices integrate multiple laboratory processes onto a single chip, including sample handling, reaction, separation, and detection. researchgate.netnih.gov This technology is exceptionally well-suited for the high-throughput analysis of natural products and their synthetic analogues. nih.gov A microfluidic platform could be designed to perform small-scale synthesis of this compound derivatives, followed by on-chip purification and analysis. This approach dramatically reduces reagent consumption and analysis time, accelerating the discovery and development process. nih.gov

| Feature | Capillary Electrophoresis (CE) | Microfluidic Devices |

| Principle | Separation based on electrophoretic mobility in a narrow capillary under an electric field. youtube.com | Manipulation of small fluid volumes in micro-channels, integrating multiple analytical steps. researchgate.net |

| Throughput | High; multiple samples can be analyzed rapidly in sequence. youtube.com | Very High; parallel processing of many samples or reactions simultaneously. nih.gov |

| Sample Volume | Nanoliters youtube.com | Nanoliters to Microliters |

| Advantages | High separation efficiency, rapid analysis, low sample and reagent consumption. youtube.com | Miniaturization, integration of multiple processes, automation, reduced cost per analysis. nih.gov |

| Application | Rapid purity checks, screening of synthetic conditions, chiral separations (with specific selectors). | High-throughput screening, reaction optimization, integrated synthesis and analysis. researchgate.net |

Electrochemical Detection Methods for Oxidation-Reduction Behavior

The presence of both a furan ring and a polyacetylene chain—moieties known to be electrochemically active—suggests that electrochemical methods can be powerful tools for studying the oxidation-reduction behavior of this compound.

The furan ring is susceptible to oxidation, which can lead to ring-opening or other transformations. rsc.orgresearchgate.net The conjugated polyyne system can undergo both oxidation (p-type doping) and reduction (n-type doping), processes that alter its electronic properties. nih.govwikipedia.org Techniques such as cyclic voltammetry (CV) can be employed to investigate the redox potentials of the molecule. This provides fundamental insights into its electronic structure and susceptibility to oxidative or reductive degradation. Furthermore, this knowledge can be leveraged to develop highly sensitive detection methods. An electrochemical detector coupled with HPLC can offer selectivity and achieve lower detection limits compared to UV detection, which is particularly useful for trace analysis.

| Electrochemical Process | Relevant Moiety | Analytical Technique | Information Gained |

| Oxidation | Furan ring rsc.org | Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV) | Oxidation potential, mechanism of electron transfer, stability of oxidized species. |

| Oxidation (p-doping) | Polyacetylene chain nih.gov | Cyclic Voltammetry (CV), Chronoamperometry | Potential for forming conductive states, stability of the radical cation. |

| Reduction (n-doping) | Polyacetylene chain nih.gov | Cyclic Voltammetry (CV) | Reduction potential, stability of the radical anion. |

| Detection | Entire Molecule | HPLC with Electrochemical Detection (HPLC-ED) | Highly sensitive and selective quantification of the analyte in complex samples. nih.gov |

Hyphenated Techniques (LC-NMR, GC-IR) for Complex Mixture Analysis

While MS provides information on mass-to-charge ratio, unambiguous structure elucidation, especially of isomers, often requires the use of hyphenated spectroscopic techniques like Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Gas Chromatography-Infrared Spectroscopy (GC-IR).

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly couples the separation power of HPLC with the definitive structure elucidation capability of NMR spectroscopy. mdpi.comresearchgate.net This technique allows for the acquisition of detailed NMR spectra (e.g., ¹H, ¹³C, COSY) of compounds as they elute from the HPLC column. semanticscholar.org For the analysis of a crude reaction mixture or a natural product extract containing this compound, LC-NMR can provide unequivocal structural confirmation of the target compound and help identify and characterize unknown impurities or related metabolites without the need for prior isolation. creative-biostructure.com This is particularly powerful for distinguishing between constitutional isomers which may have identical mass spectra. researchgate.net

Gas Chromatography-Infrared Spectroscopy (GC-IR): GC-IR provides information about the functional groups present in a molecule. As components elute from the GC column, they pass through an infrared spectrometer, and a vapor-phase or solid-phase IR spectrum is recorded. chromatographytoday.comnih.gov This technique is highly complementary to GC-MS. While GC-MS is excellent at providing molecular weight and fragmentation data, GC-IR can differentiate between isomers that have very similar mass spectra but different functional group arrangements or stereochemistry. For example, it could distinguish between isomers of the target compound where the position of the double or triple bonds is shifted, as this would lead to distinct changes in the IR spectrum. alwsci.com

| Technique | Principle | Key Advantage for Analysis |

| LC-NMR | Couples HPLC separation with NMR detection for structural analysis of eluting peaks. semanticscholar.org | Provides unambiguous structural information, including connectivity and stereochemistry, for components in a complex liquid mixture without requiring isolation. mdpi.comcreative-biostructure.com |

| GC-IR | Couples GC separation with IR spectroscopy for functional group identification of eluting peaks. | Differentiates between isomers (e.g., constitutional isomers) that may be indistinguishable by mass spectrometry alone. |

Future Research Directions and Unaddressed Challenges Pertaining to 9 Furan 2 Yl Nona 2,8 Dien 4,6 Diyn 1 Ol

Development of Eco-Friendly and Sustainable Synthetic Routes

The advancement of green chemistry principles is paramount for the future viability of producing 9-(Furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol. Current synthetic strategies for polyacetylenes often rely on methodologies that may not be environmentally benign. Future research must prioritize the development of sustainable synthetic pathways.

A primary challenge lies in the sourcing of starting materials. The furan (B31954) moiety, in particular, offers a promising avenue for sustainability as furan derivatives can be derived from biomass. nih.gov The conversion of lignocellulosic biomass into platform chemicals like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) is a cornerstone of sustainable chemistry. nih.govnih.gov Research should focus on efficient and selective transformations of these bio-derived furans to create the necessary precursors for the synthesis of the target molecule.

Furthermore, the polymerization and coupling reactions central to the synthesis of polyacetylenes need to be re-evaluated through a green chemistry lens. Traditional methods may involve hazardous reagents and solvents. Future synthetic strategies could explore:

Catalytic Innovations: The use of earth-abundant and non-toxic metal catalysts for cross-coupling reactions, such as the Cadiot-Chodkiewicz reaction, which is a key step in forming the diyne unit, should be investigated. nih.govacs.org Rhodium-catalyzed polymerizations have shown promise for being tolerant to protic solvents like water, which could significantly reduce the environmental impact. mdpi.com

Solvent-Free and Aqueous Conditions: The development of synthetic methods that operate under solvent-free conditions or in aqueous media would drastically improve the environmental footprint of the synthesis. rasayanjournal.co.in

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis could shorten reaction times and reduce energy consumption. rasayanjournal.co.in

| Sustainable Approach | Potential Advantages | Key Research Challenges |

| Bio-derived Furans | Utilization of renewable feedstocks, reduction of reliance on petrochemicals. nih.gov | Efficient conversion of biomass to furan precursors, purification of bio-derived intermediates. |

| Green Catalysis | Reduced toxicity, lower cost, and improved catalyst recyclability. | Catalyst stability and activity, development of heterogeneous catalysts for easy separation. |

| Alternative Reaction Media | Minimized use of volatile organic compounds, simplified product isolation. rasayanjournal.co.in | Ensuring sufficient reactant solubility and reaction rates in aqueous or solvent-free systems. |

| Energy-Efficient Methods | Reduced energy consumption, faster reaction kinetics. rasayanjournal.co.in | Scale-up of microwave-assisted reactions, ensuring uniform heating. |

Comprehensive Exploration of Novel Biological Targets and Therapeutic Potential (pre-clinical)

The biological activities of both furan-containing compounds and polyacetylenes are well-documented, suggesting a rich therapeutic potential for this compound. Furan derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. ijabbr.comijabbr.comorientjchem.orgwisdomlib.org Similarly, polyacetylenes are known for their diverse biofunctions, such as tumor suppression and immunomodulatory effects. nih.gov

A significant unaddressed challenge is the identification of specific biological targets for this compound. Future pre-clinical research should focus on:

High-Throughput Screening: Employing high-throughput screening assays against a wide range of biological targets, including enzymes, receptors, and signaling pathways, to identify potential therapeutic areas.

Mechanism of Action Studies: Once a biological activity is identified, in-depth studies are required to elucidate the mechanism of action at the molecular level. This could involve techniques such as proteomics, transcriptomics, and molecular docking studies.

In Vitro and In Vivo Models: The therapeutic potential should be validated using relevant in vitro cell culture models and in vivo animal models of disease. For instance, its efficacy could be tested against various cancer cell lines or in models of inflammatory diseases.

| Potential Therapeutic Area | Rationale Based on Structural Moieties | Suggested Pre-clinical Investigations |

| Anticancer | Furan derivatives and polyacetylenes have shown cytotoxic effects against cancer cells. orientjchem.orgnih.gov | Cell viability assays on a panel of cancer cell lines, studies on apoptosis and cell cycle arrest. |

| Anti-inflammatory | Furan-containing compounds can inhibit inflammatory pathways. orientjchem.org | Measurement of inflammatory cytokine production, assessment in animal models of arthritis or inflammatory bowel disease. |

| Antimicrobial | The furan nucleus is a common scaffold in antimicrobial agents. ijabbr.comwisdomlib.org | Determination of minimum inhibitory concentrations (MIC) against a panel of bacteria and fungi. |

| Neuroprotective | Some polyacetylenes exhibit neuroprotective properties. nih.gov | Assessment in neuronal cell culture models of neurodegeneration, evaluation in animal models of Parkinson's or Alzheimer's disease. |

Design and Synthesis of Mechanistically Targeted Derivatives with Enhanced Activity and Selectivity

Following the identification of promising biological activities, the next logical step is the design and synthesis of derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial in this endeavor. ijabbr.com

Future research should focus on the systematic modification of the parent molecule to understand the contribution of each structural component to its biological activity. Key areas for modification include:

The Furan Ring: Introduction of various substituents on the furan ring to modulate its electronic properties and steric interactions with the biological target.

The Polyacetylene Chain: Altering the length and rigidity of the polyacetylene chain could influence its binding affinity and cellular uptake.

The Terminal Alcohol: The primary alcohol group can be modified to other functional groups, such as esters, ethers, or amines, to potentially improve bioavailability and target engagement.

The synthesis of these derivatives will require versatile and efficient synthetic methodologies that allow for the late-stage functionalization of the core structure.

Advanced Material Applications: Expanding Beyond Current Horizons

The conjugated π-system of this compound makes it a compelling candidate for applications in advanced materials, particularly in the field of organic electronics. Polyacetylene itself is a Nobel Prize-winning discovery for its conductive properties upon doping. wikipedia.org Furan-based materials are also being explored for their potential in organic electronics. ntu.edu.sgresearchgate.net

Future research should aim to expand the material applications of this compound and its derivatives beyond the current horizons. Potential areas of exploration include:

Organic Semiconductors: Investigating the charge transport properties of thin films of this compound and its derivatives for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Nonlinear Optical Materials: The extended conjugation in the molecule suggests potential for nonlinear optical properties, which could be exploited in applications such as optical switching and frequency conversion.